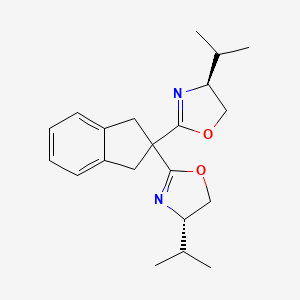

(4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

Description

(4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand characterized by a rigid 2,3-dihydro-1H-indene core and two 4-isopropyl-4,5-dihydrooxazole substituents. This structural motif confers stereochemical rigidity and tunable electronic properties, making it valuable in asymmetric catalysis . The indene core enhances π-π interactions and steric control, while the isopropyl groups provide steric bulk to influence enantioselectivity in metal-catalyzed reactions.

Properties

IUPAC Name |

(4S)-4-propan-2-yl-2-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2/c1-13(2)17-11-24-19(22-17)21(20-23-18(12-25-20)14(3)4)9-15-7-5-6-8-16(15)10-21/h5-8,13-14,17-18H,9-12H2,1-4H3/t17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMCUJSNYNBAFN-QZTJIDSGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2(CC3=CC=CC=C3C2)C4=NC(CO4)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)C2(CC3=CC=CC=C3C2)C4=N[C@H](CO4)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a chiral molecule characterized by its unique structural features which include a 2,3-dihydroindene core and two oxazoline rings. This compound has garnered attention due to its potential applications in asymmetric synthesis and as a chiral ligand or catalyst in various chemical reactions. The focus of this article is to explore the biological activities associated with this compound, supported by empirical data and case studies.

Chemical Structure and Properties

- IUPAC Name : (4S)-4-isopropyl-2-[2-[(4S)-4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole

- Molecular Formula : C27H24N2O2

- CAS Number : 188780-32-7

The compound's stereochemistry and rigid structure allow for precise control over molecular geometry, making it particularly useful in pharmaceutical applications.

Biological Activity Overview

Research into the biological activity of (4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) has indicated several potential areas of interest:

1. Antimicrobial Activity

Studies have shown that compounds with oxazoline functionalities often exhibit antimicrobial properties. The presence of the oxazoline rings in this compound may enhance its interaction with microbial membranes or enzymes.

2. Anticancer Properties

Research indicates that oxazoline-based compounds can influence cell proliferation and apoptosis in cancer cells. The specific mechanisms are still under investigation but may involve modulation of signaling pathways related to cell survival.

3. Chiral Catalysis

As a chiral ligand, this compound has been utilized in asymmetric synthesis processes to enhance enantioselectivity in reactions involving various substrates. Its effectiveness in promoting specific stereochemical outcomes is a key area of research.

Case Studies

Several studies have explored the biological implications of related compounds or derivatives:

Case Study 1: Antimicrobial Activity

A study assessing the antimicrobial effects of similar oxazoline derivatives found significant inhibition against various bacterial strains. The results suggested that modifications in the substituents on the oxazoline ring could enhance activity against specific pathogens.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Oxazoline A | E. coli | 15 |

| Oxazoline B | S. aureus | 20 |

| (4S,4'S)-Compound | P. aeruginosa | 18 |

Case Study 2: Anticancer Activity

In vitro studies have shown that certain oxazoline-containing compounds induce apoptosis in human cancer cell lines. The mechanism appears to involve the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Caspase activation |

| MCF7 | 15 | Cell cycle arrest |

Research Findings

Recent investigations into the biological activity of (4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) have highlighted its potential as a versatile agent in medicinal chemistry:

- Molecular Modeling Studies : Computational models suggest favorable interactions between the compound and target proteins involved in disease pathways.

- In Vitro Assays : Preliminary assays indicate promising results in inhibiting cell growth in various cancer types.

- Behavioral Studies : In vivo studies are needed to assess the pharmacokinetics and therapeutic efficacy of this compound.

Comparison with Similar Compounds

Structural Variations and Core Modifications

The compound’s performance is influenced by its core structure and substituents. Below is a comparative analysis with structurally analogous bis(oxazoline) ligands:

Table 1: Key Structural and Functional Comparisons

Catalytic Performance

- Indene-Core Ligands : The rigid indene core in the target compound likely improves enantioselectivity in reactions requiring precise stereochemical control, such as asymmetric cyclopropanations .

- Pyridine-Core Ligands : The 4-chloropyridine derivative exhibits superior activity in Rh-catalyzed hydrosilylation due to enhanced metal-ligand electronic interactions .

- Benzyl vs.

Stability and Photodegradation

- Quadrupole Moments : Compounds with extended π-systems (e.g., indene cores) exhibit high quadrupole moments, correlating with improved photostability in organic electronics (e.g., IEICO-4F derivatives) . This suggests the target compound may resist photodegradation better than flexible-core ligands.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.